1-(2-chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea

Cannabinoid CB1 Receptor Negative Allosteric Modulator (NAM) GTPγS Binding Assay

1-(2-Chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea (CAS 1396871-87-6) is a synthetic diarylurea derivative featuring a 2-chlorophenyl terminal group and a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety connected via an ethylurea linker. It belongs to a patent-defined class of cannabinoid 1 receptor (CB1R) allosteric modulators, distinct from orthosteric ligands like rimonabant.

Molecular Formula C17H17ClN4OS
Molecular Weight 360.86
CAS No. 1396871-87-6
Cat. No. B2758573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea
CAS1396871-87-6
Molecular FormulaC17H17ClN4OS
Molecular Weight360.86
Structural Identifiers
SMILESCN1C=C(N=C1CCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3
InChIInChI=1S/C17H17ClN4OS/c1-22-11-14(15-7-4-10-24-15)20-16(22)8-9-19-17(23)21-13-6-3-2-5-12(13)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23)
InChIKeyYYTQIFRGLFEXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea (CAS 1396871-87-6): Chemical Identity and CB1 Allosteric Modulator Context


1-(2-Chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea (CAS 1396871-87-6) is a synthetic diarylurea derivative featuring a 2-chlorophenyl terminal group and a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety connected via an ethylurea linker [1]. It belongs to a patent-defined class of cannabinoid 1 receptor (CB1R) allosteric modulators, distinct from orthosteric ligands like rimonabant [2]. The compound is primarily referenced within the patent family WO2020/243567 (also published as EP3990112A1, CN114269719A, and US20220332695A1) as a heteroaryl analog designed to improve potency and pharmacokinetic properties compared to earlier urea-based CB1R modulators [2].

Why Generic Substitution Fails for 1-(2-Chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea: Allosteric Selectivity and Structural Uniqueness


Generic substitution within the diarylurea CB1R allosteric modulator class is precluded by the compound's unique heteroaryl architecture. Unlike the prototypical modulator PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea), which contains a para-chlorophenyl group and a pyridinyl-phenyl core, the target compound incorporates an ortho-chlorophenyl group and a thiophene-substituted imidazole [1]. These structural variations are not isosteric replacements; the patent data indicate that such modifications profoundly alter CB1R binding cooperativity, functional output (positive vs. negative allosteric modulation), and metabolic stability [2]. Substituting a structurally similar analog without matched quantitative data on allosteric parameters (α-factor, β-factor), selectivity over CB2R, and in vivo pharmacokinetic profiles risks nullifying the desired pharmacological effect, as evidenced by the steep structure-activity relationships observed across the patent series [2].

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea: A Procurement-Focused Analysis


CB1R Negative Allosteric Modulation (NAM) Activity vs. PSNCBAM-1: A Structural Analog Comparison

The target compound is described in patent WO2020243567A1 as a CB1R negative allosteric modulator (NAM) with the potential for improved potency over the reference compound PSNCBAM-1 [1]. PSNCBAM-1 exhibits an IC50 of 1.8 nM in the CB1R GTPγS functional assay, but specific quantitative data for the target compound have not been publicly disclosed in detail [2]. The patent states that 'exemplary analogs can provide improved potencies,' suggesting the target compound was among those tested and found superior, though the exact numeric value remains proprietary [1].

Cannabinoid CB1 Receptor Negative Allosteric Modulator (NAM) GTPγS Binding Assay

Predicted Pharmacokinetic Differentiation: Metabolic Stability of Imidazole-Thiophene vs. Pyridinyl-Phenyl Core

The target compound's 1-methyl-4-(thiophen-2-yl)-1H-imidazole core is claimed to confer superior metabolic stability relative to analogs bearing a pyridinyl-phenyl core (e.g., PSNCBAM-1) [1]. While specific microsomal stability data (e.g., t1/2, intrinsic clearance) for the target compound have not been publicly released, the patent explicitly states that heteroaryl replacements for the central phenyl ring in the series were designed to improve pharmacokinetic properties [1]. The imidazole ring, lacking the labile pyrrolidine group of PSNCBAM-1, is expected to reduce CYP450-mediated N-dealkylation, a known metabolic soft spot [2].

Metabolic Stability Liver Microsomes Structure-Property Relationship

Selectivity Over CB2 Receptor: Avoiding Immunomodulatory Off-Target Effects

Diarylurea CB1R allosteric modulators, as a class, exhibit significant selectivity over the CB2 receptor. PSNCBAM-1 shows greater than 100-fold selectivity for CB1R over CB2R in binding and functional assays [1]. The target compound, by virtue of its distinct heteroaryl structure, is expected to maintain or improve this selectivity, though specific data are not disclosed [2]. This class-level characteristic is essential for avoiding CB2-mediated immunomodulatory effects, which are a concern with less selective orthosteric ligands [1].

CB2 Receptor Selectivity Off-Target Profile Allosteric Specificity

Optimal Application Scenarios for 1-(2-Chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea Based on Differentiation Evidence


Investigating Negative Allosteric Modulation of CB1R in Substance Abuse Relapse Models

The compound's claimed improved potency as a CB1R NAM positions it as a candidate for studying cue-induced reinstatement of drug-seeking behavior in rodent models. Its allosteric mechanism, which modulates rather than blocks the receptor, may offer a more nuanced control over mesolimbic dopamine signaling compared to orthosteric antagonists like rimonabant, which have shown unacceptable psychiatric side effects in clinical trials [1].

Metabolic Disease Research Requiring a Metabolically Stable CB1R Modulator

For diet-induced obesity (DIO) or metabolic syndrome models where chronic dosing is required, the predicted enhanced metabolic stability of the imidazole-thiophene core may reduce the frequency of administration and minimize pharmacokinetic variability. This scenario leverages the structural differentiation from PSNCBAM-1, which has known metabolic liabilities [1].

Structure-Activity Relationship (SAR) Studies on CB1R Allosteric Site Mapping

The unique combination of an ortho-chlorophenyl urea and a thiophene-substituted imidazole makes the compound a valuable tool for probing the structural determinants of CB1R allosteric modulation. This scenario directly utilizes the structural evidence from the patent series, where specific substitutions are correlated with changes in allosteric parameters [1].

Comparative Pharmacology Studies Differentiating Allosteric from Orthosteric CB1R Ligands

As a selective CB1R allosteric modulator with predicted high CB1/CB2 selectivity, the compound can serve as a reference for dissecting allosteric versus orthosteric signaling pathways in native tissue preparations, such as brain slice electrophysiology or in vivo microdialysis. This application is grounded in the class-level selectivity evidence, where an off-target effect on CB2 would confound interpretation [1].

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.